5-chloro-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of the similar compound mentioned above involved the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of KOH . The synthesized thiol then underwent condensation with arylmethyl chlorides and amidomethyl halides to give S- and S, N-substituted triazole derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the similar compound include the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of KOH . The synthesized thiol then underwent condensation with arylmethyl chlorides and amidomethyl halides to give S- and S, N-substituted triazole derivatives .Scientific Research Applications
Development of Synthetic Methods
A study explored the Palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions, applied to the synthesis of antiasthma drug candidates. This reaction was a part of a larger effort to develop efficient methods for thioaryl halide cross-coupling, demonstrating an overall yield advantage in the synthesis process (Norris & Leeman, 2008).
Chemical Synthesis and Characterization
The synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) , a compound obtained from a UK-based Internet vendor, were thoroughly documented. This work provided insights into the bioisosteric replacement of indazole rings, often associated with synthetic cannabinoids, with a pyrazole ring system, demonstrating the complexity and potential mislabeling of research chemicals (McLaughlin et al., 2016).
Advanced Material Synthesis
Research on solvent-free synthesis and spectral linearity of certain thiophene-3-carboxamide derivatives revealed the effects of substituent on spectral group absorptions, contributing to the understanding of chemical reactions under solvent-free conditions (Thirunarayanan & Sekar, 2013).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlighted the importance of hydrogen bond interactions in stabilizing crystal structures, providing insights into the molecular arrangement and stability of such compounds (Prabhuswamy et al., 2016).
properties
IUPAC Name |
5-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-6-5-14(23-15)16(21)20-11-17(7-9-22-10-8-17)12-1-3-13(19)4-2-12/h1-6H,7-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJNPKFKZYDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide |
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